3-Nitro-4-(2-pyridylthio)benzoic acid
Overview
Description
3-Nitro-4-(2-pyridylthio)benzoic acid is an organic compound with the molecular formula C12H8N2O4S and a molecular weight of 276.27 g/mol . It is characterized by the presence of a nitro group, a pyridylthio group, and a benzoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(2-pyridylthio)benzoic acid typically involves the nitration of 4-(2-pyridylthio)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(2-pyridylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Amino derivatives: Reduction of the nitro group yields amino derivatives.
Substituted benzoic acids: Substitution reactions can produce various substituted benzoic acids depending on the reagents used.
Scientific Research Applications
3-Nitro-4-(2-pyridylthio)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(2-pyridylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridylthio group may also play a role in binding to specific proteins or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Similar in structure but lacks the pyridylthio group.
2-Nitrobenzoic acid: Another nitrobenzoic acid derivative with different substitution patterns.
3-Nitro-4-(2-pyridylthio)phenol: Similar structure with a phenol group instead of a carboxylic acid.
Uniqueness
3-Nitro-4-(2-pyridylthio)benzoic acid is unique due to the presence of both the nitro and pyridylthio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-nitro-4-pyridin-2-ylsulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4S/c15-12(16)8-4-5-10(9(7-8)14(17)18)19-11-3-1-2-6-13-11/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSWWOQCRUCNDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351559 | |
Record name | 3-nitro-4-(2-pyridylthio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219930-74-2 | |
Record name | 3-nitro-4-(2-pyridylthio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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